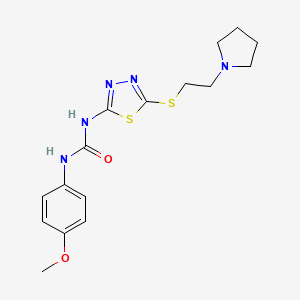
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H21N5O2S2 and its molecular weight is 379.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a novel derivative that has attracted attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
The compound features a thiadiazole ring which is known for its diverse biological activities, combined with a pyrrolidine moiety that enhances its pharmacological profile.
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticholinesterase activity. This mechanism is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound has been shown to inhibit acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Anticholinesterase Activity
In a study evaluating various derivatives of thiadiazole, it was reported that certain compounds demonstrated superior AChE inhibition compared to donepezil, a standard treatment for Alzheimer's disease. The most active compounds in this series had IC50 values in the nanomolar range .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. For instance, modifications on the thiadiazole scaffold have shown promising results against various cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer proliferation suggests its potential as an anticancer agent .
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Human colon adenocarcinoma | 0.092 | |
| Human lung adenocarcinoma | 0.085 | |
| Human ovarian adenocarcinoma | 0.078 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticholinesterase Activity : A recent study highlighted the synthesis and evaluation of various thiadiazole derivatives, demonstrating that modifications could enhance AChE inhibition significantly .
- Anticancer Properties : Another research focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that specific substitutions on the thiadiazole ring increased cytotoxicity against cancer cell lines .
科学研究应用
The compound has been studied for its antimicrobial , anti-inflammatory , and antitumor properties. The following sections detail these applications.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including this compound, exhibit promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry tested several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with the pyrrolidine substituent displayed enhanced activity compared to their non-pyrrolidine counterparts .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-(5-(2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea | Staphylococcus aureus | 12 µg/mL |
| 1-(4-Methoxyphenyl)-3-(5-(2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea | Escherichia coli | 15 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
Case Study : In a recent study on COX inhibitors published in ACS Omega, several derivatives were synthesized and evaluated for their inhibitory activity against COX-II. The results indicated that compounds with the methoxy group exhibited significant inhibition compared to standard anti-inflammatory drugs .
| Compound | COX-II Inhibition (%) |
|---|---|
| 1-(4-Methoxyphenyl)-3-(5-(2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea | 78% at 10 µM |
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Its mechanism involves inducing apoptosis in cancer cells by activating specific pathways associated with cell death.
Case Study : Research published in Cancer Letters demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a lead compound for developing new anticancer agents .
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 µM |
| A549 (Lung Cancer) | 30 µM |
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-23-13-6-4-12(5-7-13)17-14(22)18-15-19-20-16(25-15)24-11-10-21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOZYRJTZJWVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













